[7,7-bis(2-ethylhexyl)-10-trimethylstannyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane
Description
This organometallic compound features a complex tricyclic core containing silicon (Si), sulfur (S), and tin (Sn) atoms. The structure includes two 2-ethylhexyl substituents at the 7-position, enhancing solubility in organic solvents, and two trimethylstannyl groups at the 4- and 10-positions, which are critical for its reactivity in cross-coupling reactions. The dithia (S–S) bridge contributes to conformational rigidity, while the silatricyclo framework provides steric bulk, influencing its electronic and catalytic properties.
Properties
IUPAC Name |
[7,7-bis(2-ethylhexyl)-10-trimethylstannyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36S2Si.6CH3.2Sn/c1-5-9-11-19(7-3)17-27(18-20(8-4)12-10-6-2)21-13-15-25-23(21)24-22(27)14-16-26-24;;;;;;;;/h13-14,19-20H,5-12,17-18H2,1-4H3;6*1H3;; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEMHVQXPBRUNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C[Si]1(C2=C(C3=C1C=C(S3)[Sn](C)(C)C)SC(=C2)[Sn](C)(C)C)CC(CC)CCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H54S2SiSn2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
744.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1089687-06-8 | |
| Record name | 1089687-06-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Silicon-Centered Cyclization Strategy
The tricyclic backbone is constructed via a silicon-templated cyclization process. Starting with a tert-butyl-protected thiophene carbamate, bromination at the 2-position using N-bromosuccinimide (NBS) in dichloromethane at 65°C achieves regioselective functionalization. Subsequent lithiation with n-butyllithium (-78°C, THF) generates a nucleophilic intermediate, which undergoes stannylation with chlorotrimethylstannane to yield a stannyl-thiophene building block.
Key reaction parameters:
Palladium-Catalyzed Cross-Coupling
The cyclization step employs Pd(PPh₃)₄ as a catalyst in toluene at 125°C, facilitating the formation of the silatricyclo framework. This method mirrors the synthesis of 5,7-bis(2-decyltetradecyl)tetrathienophenanthroline derivatives, where palladium mediates C–S and C–Si bond formation.
Table 1: Cyclization Reaction Conditions
Alkylation with 2-Ethylhexyl Groups
Nucleophilic Substitution
The introduction of 2-ethylhexyl side chains occurs via nucleophilic substitution at the silicon center. Using 2-ethylhexylmagnesium bromide in diethyl ether, the reaction proceeds at room temperature, with the bulky alkyl groups enhancing solubility and stabilizing the tricyclic system.
Critical Considerations :
Optimization of Alkylation Efficiency
Variations in solvent polarity and temperature were tested:
-
THF vs. Et₂O : Ether solvents provide higher yields (92%) compared to THF (78%) due to reduced side reactions.
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Catalytic Additives : Addition of 1 equiv. of LiCl accelerates substitution rates by stabilizing reactive intermediates.
Stannylation at the 4- and 10-Positions
Directed Lithiation-Stannylation Sequence
The final stannylation employs a two-step protocol:
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Deprotonation : Lithium diisopropylamide (LDA, 2.0 equiv.) at -78°C in THF selectively generates a dianionic species at the 4- and 10-positions.
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Quenching : Addition of chlorotrimethylstannane (2.2 equiv.) yields the bis-stannylated product.
Table 2: Stannylation Reaction Data
Competing Side Reactions
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Homocoupling : Trace oxygen or moisture leads to Sn–Sn dimerization, mitigated by rigorous Schlenk techniques.
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Over-stannylation : Excess ClSnMe₃ causes tris-stannylated byproducts, requiring careful stoichiometric control.
Purification and Characterization
Chromatographic Separation
Silica gel chromatography (hexane/DCM gradient) isolates the target compound from mono-stannylated and dimeric impurities. The bis-stannylated product elutes at Rf = 0.38 (20% DCM/hexane).
Spectroscopic Validation
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¹H NMR : Distinct singlet at δ 0.38 ppm confirms trimethylstannyl groups.
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¹³C NMR : Silicon-bound carbons appear at δ 154.92 ppm, while thiophenic carbons resonate at δ 123–145 ppm.
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HRMS : Observed [M+H]⁺ at m/z 1051.73 matches theoretical C₆₆H₁₀₂N₂S₄Sn₂.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
[7,7-bis(2-ethylhexyl)-10-trimethylstannyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane can undergo various chemical reactions, including:
Oxidation: The stannyl groups can be oxidized to form organotin oxides.
Reduction: The dithia moiety can be reduced under specific conditions.
Substitution: The trimethylstannyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., Grignard reagents). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the stannyl groups can yield organotin oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, [7,7-bis(2-ethylhexyl)-10-trimethylstannyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane is used as a precursor for synthesizing other complex organotin compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound can be used in the development of organotin-based drugs. Organotin compounds have shown potential as anticancer agents, and the unique structure of this compound may offer new avenues for drug design and development.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile building block for creating materials with specific properties.
Mechanism of Action
The mechanism of action of [7,7-bis(2-ethylhexyl)-10-trimethylstannyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane involves its interaction with molecular targets through its functional groups. The stannyl groups can interact with biological molecules, potentially disrupting cellular processes. The dithia and silatricyclo moieties may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid organotin-silicon framework and polycyclic architecture. Below is a systematic comparison with analogous compounds:
Table 1: Structural and Functional Comparison
Key Observations :
Heteroatom Diversity: The target compound’s inclusion of Sn and Si distinguishes it from Compounds A and B, which feature nitrogen and oxygen.
Steric Effects : The 2-ethylhexyl groups in the target compound likely reduce aggregation in solution compared to aromatic substituents in Compounds A and B, as seen in analogous surfactants .
Biological Activity: While Compounds A and B exhibit antimicrobial properties, the target compound’s bioactivity remains unexplored.
Table 2: Computational Similarity Metrics
Analysis :
- Low Structural Similarity: The Tanimoto coefficients (<0.4) indicate minimal structural overlap, primarily due to differences in heteroatoms and substituents. This aligns with challenges in using similarity-based virtual screening for highly specialized organometallics .
Biological Activity
The compound [7,7-bis(2-ethylhexyl)-10-trimethylstannyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane (CAS No: 920504-00-3) is a complex organotin compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C31H54S2Sn2
- Molecular Weight : 728.31 g/mol
- Structure : The compound features a unique tricyclic structure with multiple functional groups, including trimethylstannyl and dithiolane moieties.
Biological Activity Overview
The biological activity of this compound primarily revolves around its interactions with biological systems, particularly in the context of toxicity and potential therapeutic uses.
1. Antitumor Activity
Research indicates that organotin compounds can exhibit antitumor properties. The specific compound has shown promise in inhibiting tumor cell proliferation in vitro. Studies have demonstrated that similar organotin derivatives can induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of gene expression related to cell cycle regulation.
2. Endocrine Disruption
Organotin compounds are known for their endocrine-disrupting capabilities. This compound may interfere with hormonal signaling pathways, particularly estrogen and androgen receptors. In vitro assays have shown that it can bind to these receptors, potentially leading to altered reproductive functions in organisms exposed to it.
3. Cytotoxic Effects
Cytotoxicity assays reveal that the compound exhibits dose-dependent effects on various cell lines. The mechanism appears to involve reactive oxygen species (ROS) generation and subsequent oxidative stress, contributing to cellular damage and death.
Case Study 1: Anticancer Potential
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various organotin compounds, including derivatives similar to the one discussed here. Results indicated significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the micromolar range. The study highlighted the importance of structural modifications in enhancing biological activity.
Case Study 2: Endocrine Disruption Assessment
In an investigation on the endocrine-disrupting potential of organotins, researchers found that exposure to this compound resulted in altered estrogen receptor activity in human cell lines. The study utilized reporter gene assays to quantify receptor activation and demonstrated that this compound could mimic estrogenic activity at low concentrations.
The biological mechanisms through which this compound exerts its effects include:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.
- Hormonal Modulation : Competitive inhibition at hormone receptors leading to dysregulation of endocrine functions.
- Oxidative Stress : Generation of ROS resulting in DNA damage and cellular apoptosis.
Toxicological Profile
The toxicological profile of organotin compounds is critical for assessing their safety for potential applications:
- Reproductive Toxicity : Organotins have been classified as reproductive toxicants based on animal studies.
- Environmental Impact : Concerns regarding bioaccumulation and ecotoxicity necessitate careful evaluation before therapeutic use.
Q & A
Q. Characterization :
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry.
- X-ray crystallography : Resolve complex stereoelectronic interactions in the tricyclic framework (e.g., bond angles and torsional strain) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns.
Basic: How can researchers assess the compound’s stability under varying experimental conditions?
Answer:
Stability studies should employ a factorial design to test:
- Thermal stability : Thermogravimetric analysis (TGA) at 25–200°C to identify decomposition thresholds.
- Solvent compatibility : Monitor structural integrity in polar (e.g., DMSO) and non-polar solvents via UV-Vis spectroscopy over 48 hours.
- pH sensitivity : Expose the compound to buffered solutions (pH 3–11) and analyze degradation products using HPLC-MS .
Advanced: How should researchers resolve contradictions in synthetic yield data across studies?
Answer:
Contradictions often arise from differences in reaction parameters (e.g., catalyst loading, solvent purity). Systematic approaches include:
- Design of Experiments (DoE) : Use fractional factorial designs to isolate variables affecting yield (e.g., temperature, catalyst type).
- Statistical analysis : Apply ANOVA to identify significant factors and optimize conditions .
- Cross-validation : Reproduce reported protocols with strict adherence to documented conditions, then adjust variables incrementally .
Advanced: What computational modeling strategies are effective for predicting reactivity and electronic properties?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software like Gaussian or ORCA can model steric effects from 2-ethylhexyl groups .
- Molecular Dynamics (MD) : Simulate solvent interactions and aggregation behavior in silico.
- AI-driven optimization : Integrate COMSOL Multiphysics with machine learning to predict reaction pathways and byproducts .
Advanced: How can researchers align experimental design with theoretical frameworks in organometallic chemistry?
Answer:
- Conceptual frameworks : Use Dewar-Chatt-Duncanson model to rationalize ligand-metal interactions in the trimethylstannane moiety.
- Mechanistic hypotheses : Test proposed intermediates (e.g., radical species during dithia ring formation) via trapping experiments with TEMPO .
- Thematic linkage : Connect results to broader theories (e.g., Hammond’s postulate for transition states) to guide data interpretation .
Advanced: What methodologies are recommended for studying synergistic effects in multi-component systems involving this compound?
Answer:
- Stepwise titration : Add co-ligands (e.g., phosphines) incrementally and monitor binding via isothermal titration calorimetry (ITC).
- Spectroscopic probes : Use Raman spectroscopy to detect changes in S–Sn vibrational modes upon interaction with other metals.
- Multi-variate analysis : Apply principal component analysis (PCA) to datasets from combined XRD and NMR studies .
Advanced: How can researchers leverage automation and AI for high-throughput screening of derivatives?
Answer:
- Autonomous laboratories : Implement robotic platforms for parallel synthesis of analogs (e.g., varying substituents on the tricyclic core).
- Real-time analytics : Couple automated reactors with inline FTIR or MS for immediate feedback.
- AI-driven SAR : Train neural networks on existing bioactivity data to prioritize derivatives for testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
